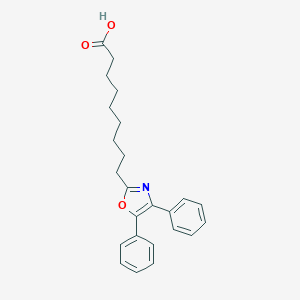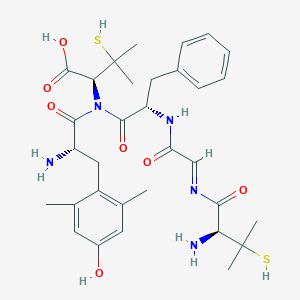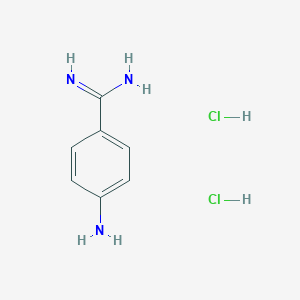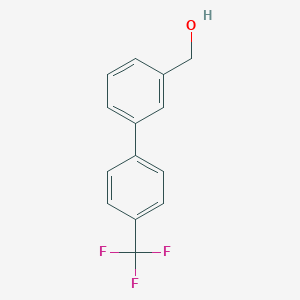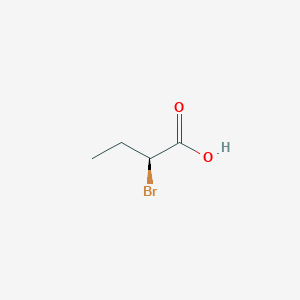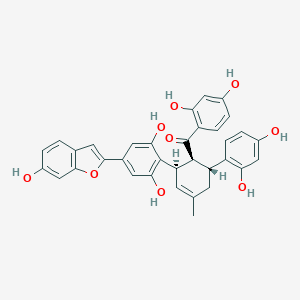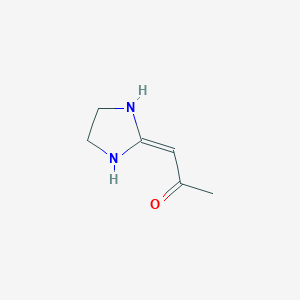
N-デスメチル・ウリプリスタル・アセテート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Desmethyl ulipristal acetate is a synthetic compound derived from ulipristal acetate, a selective progesterone receptor modulator. It is primarily recognized as a metabolite of ulipristal acetate, which is used for emergency contraception and the treatment of uterine fibroids. The molecular formula of N-Desmethyl ulipristal acetate is C29H35NO4, and it has a molecular weight of 461.59 g/mol .
科学的研究の応用
N-Desmethyl ulipristal acetate has several scientific research applications, including:
Emergency Contraception: As a metabolite of ulipristal acetate, it contributes to the effectiveness of emergency contraceptives by inhibiting or delaying ovulation.
Analytical Method Development: It is used in pharmaceutical research for analytical method development and validation, crucial for Abbreviated New Drug Applications (ANDA) and commercial production.
Quality Control in Pharmaceutical Toxicology: The compound is utilized as a certified reference material to ensure accurate and reliable data analysis in pharmaceutical toxicology.
Treatment Strategy Tailoring: It plays a role in tailoring treatment strategies for different patient categories, particularly in the administration of ulipristal acetate.
作用機序
Target of Action
N-Desmethyl ulipristal acetate is a derivative of ulipristal, which is a selective progesterone receptor modulator . It has both antagonistic and partial agonist activity at the progesterone receptor . It also binds to the glucocorticoid receptor .
Mode of Action
The exact mechanism of action for N-Desmethyl ulipristal acetate is still currently debated, though there is evidence that it functions by inhibiting ovulation . It is believed to suppress surges in luteinizing hormone (LH) that result in the postponement of follicular rupture .
Biochemical Pathways
Ulipristal is known to inhibit ovulation, which involves a complex series of hormonal and biochemical pathways .
Pharmacokinetics
Ulipristal acetate has good oral bioavailability and a half-life allowing one single oral administration per day for the management of fibroids . With the exception of drugs modulating CYP3A4 activity, risks of drug-drug interactions with ulipristal acetate are unlikely .
Result of Action
The primary result of N-Desmethyl ulipristal acetate’s action is the inhibition of ovulation . This can prevent pregnancy when used as an emergency contraceptive . There is also ongoing research into the agent’s potential activity on the endometrium that prevents embryo implantation .
生化学分析
Biochemical Properties
N-Desmethyl ulipristal acetate is a derivative of 19-norprogesterone and has both antagonistic and partial agonist activity at the progesterone receptor . It is involved in biochemical reactions related to the progesterone receptor, interacting with enzymes and proteins associated with this receptor .
Cellular Effects
Its parent compound, Ulipristal Acetate, has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through its interactions with the progesterone receptor . This includes binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Its parent compound, Ulipristal Acetate, has good oral bioavailability and a half-life allowing one single oral administration per day for the management of fibroids .
Metabolic Pathways
N-Desmethyl ulipristal acetate is metabolized via oxidative demethylation, most likely via cytochrome P450 isoenzyme3A4 . This metabolic pathway involves interactions with enzymes and cofactors .
Transport and Distribution
Its parent compound, Ulipristal Acetate, is a substrate for cytochrome P450 (CYP) 3A4 .
Subcellular Localization
Given its interactions with the progesterone receptor, it may be localized to areas of the cell where this receptor is present .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl ulipristal acetate involves the demethylation of ulipristal acetate. This process typically requires specific raw materials and reagents, such as demethylating agents, in a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired chemical conversion. Catalysts may be used to optimize the reaction conditions.
Industrial Production Methods: In an industrial setting, the production of N-Desmethyl ulipristal acetate follows similar principles but on a larger scale. The process involves the use of high-purity reagents and solvents, precise control of reaction parameters, and efficient purification techniques to obtain the compound in high yield and purity. The production is carried out in compliance with Good Manufacturing Practices (GMP) to ensure product quality and safety.
化学反応の分析
Types of Reactions: N-Desmethyl ulipristal acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are employed in substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
類似化合物との比較
Ulipristal Acetate: The parent compound, used for emergency contraception and treatment of uterine fibroids.
N-Nitroso Desmethyl ulipristal acetate: A derivative formed through the reaction between nitrites and secondary amines
Comparison: N-Desmethyl ulipristal acetate is unique due to its specific demethylation process, which distinguishes it from ulipristal acetate. It retains the core structure and biological activity of ulipristal acetate but with altered pharmacokinetic properties. Compared to N-Nitroso Desmethyl ulipristal acetate, it lacks the nitroso group, which can significantly impact its chemical reactivity and biological effects .
特性
IUPAC Name |
[(8S,11R,13S,14S,17R)-17-acetyl-13-methyl-11-[4-(methylamino)phenyl]-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35NO4/c1-17(31)29(34-18(2)32)14-13-26-24-11-7-20-15-22(33)10-12-23(20)27(24)25(16-28(26,29)3)19-5-8-21(30-4)9-6-19/h5-6,8-9,15,24-26,30H,7,10-14,16H2,1-4H3/t24-,25+,26-,28-,29-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCANMLYXHZIRW-GCNJZUOMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)NC)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)NC)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159681-66-0 |
Source


|
| Record name | N-Desmethyl Ulipristal Acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
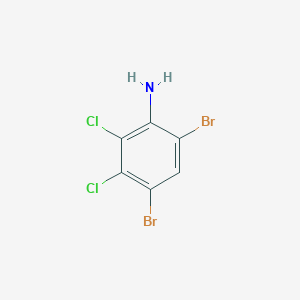
![Bromo-[[(1,1-dimethylethoxy)carbonyl]amino]acetic acid methyl ester](/img/structure/B144267.png)
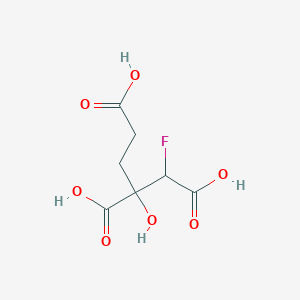
![[(2R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl benzoate](/img/structure/B144270.png)
